Leucinostatin C

Description

Historical Context of Leucinostatin (B1674795) Discovery and Initial Characterization

The discovery of leucinostatins dates back to the early 1970s when researchers isolated a new antibiotic from the culture medium of Paecilomyces lilacinus. mdpi.com Initial characterization efforts focused on determining the chemical structures of the isolated compounds and evaluating their biological activities. Early studies revealed that leucinostatins possessed activity against yeasts, filamentous fungi, and Gram-positive bacteria. mdpi.com Furthermore, they demonstrated cytotoxic effects on cultured cancer cells and inhibitory activity against certain tumors in experimental models. mdpi.com

The Significance of Leucinostatin C within the Broader Leucinostatin Chemical Series

The molecular formula of this compound is C60H107N11O13, and it has a molecular weight of 1190.60 g/mol . mycocentral.eu This contrasts with other characterized leucinostatins, such as Leucinostatin A (C62H111N11O13, 1217.8 g/mol ) and Leucinostatin B (C61H109N11O13, 1204.6 g/mol ), illustrating the structural variations within the class. nih.govnih.govuni.luuni.lu

Below is a table showing the molecular formulas and weights for a few characterized leucinostatins:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C60H107N11O13 | 1190.60 mycocentral.eu |

| Leucinostatin A | C62H111N11O13 | 1217.8 uni.lu |

| Leucinostatin B | C61H109N11O13 | 1204.6 nih.gov |

| Leucinostatin D | C56H101N11O11 | 1104.50 mycocentral.eu |

| Leucinostatin H | C57H103N11O12 | 1134.5 nih.gov |

| Leucinostatin K | C62H111N11O14 | 1234.6 nih.gov |

Overview of Academic Research Trajectories for Leucinostatins

Academic research on leucinostatins has pursued several key trajectories. A significant area of study has been the investigation of their biosynthesis, aiming to understand the enzymatic pathways and genetic clusters responsible for their production by fungi. nih.gov This research is crucial for potential metabolic engineering efforts to enhance production or generate novel analogs.

Another major trajectory involves the detailed characterization of the biological activities of different leucinostatin analogs. Studies have explored their mechanisms of action, particularly their interactions with cellular membranes and their effects on mitochondrial function, which are believed to contribute to their cytotoxic and antimicrobial properties. mdpi.comnih.govresearchgate.netfigshare.com Research has also focused on evaluating their potential as therapeutic agents, particularly in the context of neglected diseases like trypanosomiasis and as potential anticancer compounds. mdpi.comnih.govbiorxiv.orgresearchgate.net Structure-activity relationship studies, often involving the comparison of different leucinostatin analogs like this compound with others in the series, are ongoing to identify key structural features responsible for specific biological effects. researchgate.net The identification of new leucinostatin structures from various fungal sources also remains an active area of research. biorxiv.orgresearchgate.net

Structure

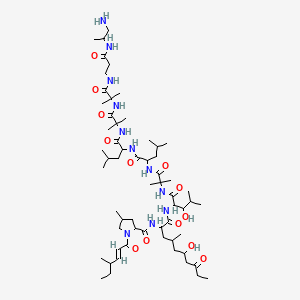

2D Structure

Properties

CAS No. |

110483-88-0 |

|---|---|

Molecular Formula |

C60H107N11O13 |

Molecular Weight |

1190.6 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |

InChI Key |

GSDHBCARJCOTCO-QURGRASLSA-N |

SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |

Isomeric SMILES |

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucinostatin C; Leucinostatin-C; |

Origin of Product |

United States |

Elucidation of Leucinostatin C Structure and Analogues

Structural Features Differentiating Leucinostatin (B1674795) C from Other Leucinostatins

Leucinostatin C possesses a distinct structure within the leucinostatin family. The leucinostatins are generally characterized by a 4-methylhex-2-enoic acid at the N-terminus and a modified amino alcohol at the C-terminus tandfonline.complos.orgnih.gov. The peptide chain typically includes unusual amino acids such as α-aminoisobutyric acid (Aib), threo-β-hydroxy-L-leucine (HyLeu), and (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMaD) or a related derivative tandfonline.comnih.gov.

Analysis of Unique Amino Acid Residues and Moieties

While the precise, complete amino acid sequence and terminal modifications specifically for this compound, differentiating it from all other known leucinostatins, are not explicitly detailed in the provided search results beyond its molecular formula C60H107N11O13 and monoisotopic mass 1189.80498251 g/mol mycocentral.eunih.govepa.gov, the general characteristics of leucinostatins provide a framework for understanding its potential unique features. The leucinostatin family is known to exhibit variations in the amino acid at position 2 (which can be Dec or Leu) and in the substitution pattern at the terminal nitrogen atom (–N(CH3)2, –NHCH3, –NH2, or –NO(CH3)2) d-nb.infonih.gov. The presence of specific, potentially unique, amino acid residues or modifications at the termini or within the peptide chain would distinguish this compound from other members. Tandem mass spectrometry has been a key technique in elucidating the structures of minor leucinostatin components by analyzing fragmentation patterns, including B-type and V-type cleavages tandfonline.comnih.govoup.com.

Comparative Structural Analysis with Leucinostatin A and B

Leucinostatin A (C62H111N11O13) and Leucinostatin B (C61H109N11O13) are well-characterized members of the family nih.govnih.govuni.lu. Leucinostatin A contains nine amino acid residues, including 4-methyl-L-proline (MePro), AHMaD, HyLeu, Aib, β-Ala, a 4-methylhex-2-enoic acid at the N-terminus, and an N1,N1-dimethylpropane-1,2-diamine (DPD) at the C-terminus plos.orgnih.gov. Leucinostatin B is described as a demethylated derivative of Leucinostatin A nih.gov. Structural differences among leucinostatins, including A, B, and C, arise from variations in the amino acid sequence, the nature of the fatty acyl group, and modifications to the C-terminal amine plos.orgd-nb.infonih.gov. For instance, variations in the C-terminus methylation pattern are known to exist among different leucinostatins researchgate.net. This compound, with its distinct molecular formula and mass compared to A and B, would differ in at least one of these structural elements.

Table 1 provides a comparison of the molecular formulas and PubChem CIDs for this compound, A, and B.

| Compound | Molecular Formula | PubChem CID |

| This compound | C60H107N11O13 | 6450026 |

| Leucinostatin A | C62H111N11O13 | 5477807 |

| Leucinostatin B | C61H109N11O13 | 6440573 |

Identification of this compound Variants and Related Derivatives

The leucinostatin family is diverse, with at least 24 different structures described, varying in amino acid composition and terminal modifications d-nb.infonih.gov. This compound itself is considered a minor component among the peptidyl antibiotics produced by Paecilomyces species tandfonline.com. Research has identified numerous leucinostatin analogues and derivatives, often through techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) tandfonline.comacs.orgresearchgate.net. These variants can differ by modifications such as demethylation, oxidation, deletions, or changes in the oxidation state of residues like AHMaD nih.govresearchgate.net. For example, leucinostatins F, D, B2, S, A, and K have been identified, showcasing the structural diversity within the family researchgate.net. Novel leucinostatin analogues, such as leucinostatins NPDG C and NPDG D, have also been recently characterized, highlighting ongoing discoveries in this compound class acs.org. The structural variations observed in these derivatives contribute to understanding the structure-activity relationships within the leucinostatin family nih.govd-nb.infoacs.org.

Table 2 lists some identified leucinostatin variants and their PubChem CIDs, where available.

| Compound | PubChem CID |

| Leucinostatin A | 5477807 |

| Leucinostatin B | 6440573 |

| This compound | 6450026 |

| Leucinostatin D | 6450508 |

| Leucinostatin K | 6450520 |

| Leucinostatin | 6450280 |

Biosynthetic Pathways and Genetic Determinants of Leucinostatin C Production

Fungal Producers of Leucinostatins and Specificity for Leucinostatin (B1674795) C

Leucinostatins have been isolated from several fungal genera, including Purpureocillium (formerly Paecilomyces) and Acremonium. While several leucinostatin variants exist, the production of specific congeners like Leucinostatin C is often linked to particular strains or species.

Paecilomyces marquandii as a Source Organism

Paecilomyces marquandii is recognized as a source organism for leucinostatins, including this compound. mdpi.commdpi.com Early research identified P. marquandii as a producer of this compound. mdpi.com While Purpureocillium lilacinum (a closely related species, formerly Paecilomyces lilacinus) is also a prominent producer of leucinostatins, particularly leucinostatins A and B, this compound was specifically isolated from P. marquandii. mdpi.complos.orgnih.gov This suggests potential differences in the biosynthetic machinery or regulatory mechanisms between these species, leading to the production of distinct leucinostatin profiles.

Cultivation and Fermentation Strategies for this compound Biosynthesis

Optimizing the production of secondary metabolites like this compound often requires specific cultivation and fermentation strategies. While detailed strategies specifically for maximizing this compound production by P. marquandii are not extensively detailed in the provided context, general principles for fungal fermentation apply. Factors such as nutrient composition, pH, temperature, and aeration can significantly influence the yield and profile of secondary metabolites. mdpi.com Studies on Purpureocillium lilacinum have indicated that alkaline media can be suitable for leucinostatin production. nih.gov Furthermore, co-cultivation with other microorganisms has been shown to enhance the production of constitutively present compounds and induce the expression of silent gene clusters in marine-derived fungi and bacteria, suggesting a potential strategy for optimizing leucinostatin production. mdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Leucinostatin Biosynthesis

The core structure of leucinostatins is assembled by NRPS enzymes. These large, modular enzymes function as assembly lines, incorporating specific amino acids and other building blocks into a growing peptide chain without the involvement of ribosomes or mRNA templates.

Characterization of the Leucinostatin Gene Cluster (e.g., lcs cluster)

The genes responsible for leucinostatin biosynthesis are typically organized into a gene cluster. In Purpureocillium lilacinum, this cluster is referred to as the lcs cluster and is estimated to span approximately 120 Kb according to antiSMASH analysis, containing 26 genes, while SMURF predicted a smaller cluster of 9 genes spanning 62 Kb. plos.org Functional genetic analysis has confirmed that this cluster, consisting of around 20 genes, is responsible for the synthesis, modification, and regulation of leucinostatins. researchgate.netnih.govresearchgate.net The lcs cluster contains genes encoding NRPSs, PKSs, and modifying enzymes. mdpi.complos.org The presence of both PKS and NRPS genes is consistent with the lipopeptide nature of leucinostatins, which consist of both polyketide and peptide moieties. mdpi.comnih.gov

A key gene within the lcs cluster is lcsA, which encodes a large NRPS. plos.orgnih.govresearchgate.net LcsA from P. lilacinum is comprised of ten condensation (C), adenylation (A), and peptidyl carrier protein (PCP) modules, which are characteristic domains of NRPS enzymes. nih.govresearchgate.net Phylogenetic analysis suggests that lcsA is specific to P. lilacinum and Tolypocladium ophioglossoides. nih.govresearchgate.net

The boundary of the lcs cluster has been explored through methods such as gene expression analysis in inducing and non-inducing media and RNA-Seq analysis. plos.orgnih.govresearchgate.net Overexpression of the transcription factor lcsF has been shown to increase the production of leucinostatins A and B, indicating its role in regulating the entire gene cluster. plos.orgnih.govresearchgate.net Another transcription factor, lcsL, a putative bZIP transcription factor, is also crucial for regulating leucinostatin synthesis. researchgate.netnih.govresearchgate.net Deletion of lcsL significantly reduced the expression of genes in the cluster and decreased leucinostatin production to undetectable levels, while its overexpression increased both gene expression and leucinostatin yield. researchgate.netnih.gov Additionally, a Zn(II)2Cys6 transcription factor gene named rolP has been identified in P. lilacinus that is required for the induction and production of leucinostatins. tandfonline.com

Enzymatic Components and Their Roles in Peptide Assembly

The biosynthesis of leucinostatins involves a coordinated action of multiple enzymatic components within the NRPS and PKS machinery. The core peptide assembly is carried out by the NRPS, LcsA. Each module within LcsA is typically responsible for activating and incorporating a specific amino acid or building block into the growing peptide chain. The adenylation (A) domain selects and activates the substrate (amino acid or other carboxylic acid), the thiolation (PCP) domain carries the activated substrate, and the condensation (C) domain catalyzes the formation of the peptide bond between the growing chain and the newly loaded substrate.

In the case of leucinostatin A, which is structurally related to this compound, the NRPS LcsA incorporates nine amino acid residues. plos.orgnih.govresearchgate.net The A domains of LcsA are proposed to incorporate specific amino acids, such as leucine (B10760876) by A5 and A6, AHyMeOA by A2, and HyLeu by A3. uniprot.org A4, A7, and A8 are suggested to incorporate α-aminoisobutyric acid (AIB). uniprot.org

The biosynthesis likely begins with the assembly of the 4-methylhex-2-enoic acid moiety by a reducing PKS. mdpi.comuniprot.org Two reducing polyketide synthases, lcsB and lcsC, are present in the lcs cluster, although it is not definitively clear which one is responsible for the assembly of 4-methylhex-2-enoic acid. plos.orguniprot.org Both LcsB and LcsC contain domains characteristic of reducing PKSs, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (cMT), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains. uniprot.org

The polyketide intermediate is then transferred to the NRPS LcsA, a process mediated by additional enzymes. The acyl-CoA ligase lcsD converts the released linear polyketide carboxylic acid from the PKS into a CoA thioester. mdpi.comuniprot.org Subsequently, the thioesterase lcsE is thought to hydrolyze the thiol bond and shuttle the polyketide intermediate to LcsA. mdpi.comuniprot.org Disruption of lcsC, lcsD, and lcsE has been shown to abolish leucinostatin production, highlighting their critical roles in the biosynthetic pathway. mdpi.comnih.govresearchgate.net

The incorporation of β-alanine (β-Ala) into leucinostatins is also part of the NRPS assembly line. researchgate.net Candidate genes encoding aspartic acid decarboxylases, such as VFPBJ_01400 and VFPBJ_10476, have been identified and could catalyze the biosynthesis of β-Ala. researchgate.net

The C-terminal N1,N1-dimethylpropane-1,2-diamine (DPD) moiety found in leucinostatin A is unusual as it is neither an amino acid nor a carboxylic acid typically activated by A domains. plos.orgnih.gov Its formation likely involves modifications of a precursor during or after the NRPS assembly. nih.gov

Post-Synthetic Modification Enzymes and Their Influence on this compound Formation

Following the core assembly by NRPS and PKS, leucinostatins undergo various post-synthetic modifications that contribute to the structural diversity within the family, including the formation of this compound. These modifications are catalyzed by specific enzymes encoded within the gene cluster.

One significant post-synthetic modification is N-methylation, particularly at the C-terminus. A fungal N-methyltransferase (NMT) named LcsG has been identified as being responsible for the iterative terminal N-methylation of leucinostatins. researchgate.netresearchgate.netdntb.gov.uauliege.be Gene deletion studies have demonstrated that LcsG is essential for leucinostatin methylation. researchgate.netdntb.gov.uauliege.be In vitro assays and HRESI-MS-MS analysis have revealed that LcsG catalyzes methylation at the NH2, NHCH3, and N(CH3)2 sites at the C-terminus of various leucinostatins. researchgate.netresearchgate.netuliege.be

Hydroxylation is another important modification observed in leucinostatins, such as the hydroxyleucine (HyLeu) residue. plos.orgnih.govuniprot.org Within the lcs cluster, putative cytochrome P450-encoding genes like lcsI, lcsK, and lcsN are potential candidates for catalyzing hydroxylation reactions. plos.orguniprot.org It is speculated that hydroxylation of a leucine residue could occur either prior to its incorporation into the peptide chain or on an unhydroxylated leucine residue within an intermediate. plos.orgresearchgate.net The absence of methylation in a precursor compound (compound 3 in a proposed pathway for leucinostatin A) is hypothesized to lead to the formation of this compound, which is isolated from P. marquandii. plos.org This suggests that the activity or substrate specificity of methyltransferases like LcsG, or the availability of methylated precursors, could influence the production of this compound relative to other leucinostatins.

The structural differences between leucinostatin congeners, such as variations in methylation patterns and the presence or absence of specific modifications, are a direct result of the action of these post-synthetic modification enzymes. The precise combination and activity of these enzymes determine the final structure of the leucinostatin produced by a particular fungal strain.

Investigation of Methylation Events (e.g., LcsG N-methyltransferase activity)

Methylation is a crucial modification in the biosynthesis of various leucinostatins, contributing to the structural diversity observed within this family of compounds. A key enzyme involved in these methylation events is the N-methyltransferase LcsG. uliege.beuliege.benih.gov LcsG has been identified as a discrete SAM-dependent N-methyltransferase that catalyzes iterative methylation at the termini of leucinostatins. uliege.beuliege.benih.govresearchgate.net

Studies involving gene deletion of lcsG have demonstrated its essential role in leucinostatin methylation. uliege.beuliege.benih.govresearchgate.net In vitro assays and high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS-MS) analyses have revealed that LcsG can methylate primary amines (NH2), secondary amines (NHCH3), and tertiary amines (N(CH3)2) at the C-terminus of various leucinostatins. uliege.beuliege.benih.govresearchgate.net This iterative methylation by LcsG contributes to the formation of different leucinostatin analogs with varying degrees of methylation at their C-termini. uliege.benih.govresearchgate.net For instance, this compound has a propane-1,2-diamine (PD) group at its C-terminus, while Leucinostatin B and Leucinostatin A feature N-methylpropane-1,2-diamine (MPD) and N1, N1-dimethylpropane-1,2-diamine (DMPD) respectively at this position. nih.govresearchgate.net Multiple sequence alignments and site-directed mutagenesis of LcsG have indicated the presence of a conserved SAM-binding pocket and potential active site residues (D368 and D395), with molecular docking and dynamics simulations supporting the interaction of the targeted nitrogen atom within these residues. uliege.beuliege.benih.govresearchgate.net

Proposed Biosynthetic Divergence Points Leading to this compound

The biosynthesis of leucinostatins involves a complex assembly line mediated by the NRPS LcsA, which contains ten modules. plos.orgnih.govnih.gov While a detailed, universally accepted complete biosynthetic pathway for all leucinostatin congeners, including this compound, is still being elucidated, research has proposed hypothetical pathways and identified potential divergence points leading to different leucinostatin structures. plos.orgnih.gov

The structural variations among leucinostatins, particularly at the C-terminus and in specific amino acid residues, suggest points of divergence in the biosynthetic process. The presence of different C-terminal modifications, such as the non-methylated propane-1,2-diamine in this compound compared to the methylated forms in Leucinostatin A and B, indicates that the methylation catalyzed by LcsG represents a key step leading to structural diversity. nih.govresearchgate.net It has been suggested that if the methylation reaction catalyzed by LcsG did not occur, a precursor compound might serve as the ultimate precursor for this compound. nih.gov

The incorporation of specific amino acid residues at different positions along the peptide backbone, dictated by the NRPS modules, also contributes to the divergence. Although the core structure is assembled by LcsA, variations in substrate recognition or processing by the NRPS modules or subsequent tailoring enzymes can lead to the production of different leucinostatin analogs. For example, the position where 4-methylhex-2-enoic acid (MeHA) is incorporated in some leucinostatins is occupied by leucine in others, including this compound, suggesting a potential point of divergence in substrate utilization by the NRPS. nih.govnih.gov

Transcriptional Regulation of Leucinostatin Biosynthesis (e.g., lcsL transcription factor)

The production of secondary metabolites like leucinostatins in fungi is often tightly regulated at the transcriptional level. In P. lilacinum, the biosynthesis of leucinostatins is regulated by genes within the lcs gene cluster, including the transcription factor lcsL. nih.govresearchgate.net

The gene lcsL has been identified as encoding a putative bZIP transcription factor. nih.govresearchgate.net Functional genetic analysis using techniques such as CRISPR-Cas9-mediated gene disruption has demonstrated the critical role of lcsL in regulating leucinostatin biosynthesis. nih.govresearchgate.net Disruption of the lcsL gene resulted in a significant reduction in the expression of other genes within the lcs cluster and a decrease in leucinostatin production to undetectable levels. nih.govresearchgate.net Conversely, overexpression of lcsL led to increased expression of genes in the cluster and higher yields of leucinostatins. nih.govresearchgate.net These findings indicate that LcsL acts as a transcriptional activator, positively regulating the expression of the genes involved in the biosynthesis of leucinostatins. nih.govresearchgate.net This transcriptional control mechanism ensures that leucinostatin production is regulated in response to environmental cues or developmental signals in P. lilacinum.

Synthetic Methodologies for Leucinostatin C and Structural Scaffolds

Total Synthesis Approaches to the Leucinostatin (B1674795) Core Structure

Total synthesis efforts aim to construct the entire leucinostatin molecule from simpler precursors, providing access to the compound and enabling the synthesis of analogues for structure-activity relationship studies. researchgate.netsci-hub.se The leucinostatin core structure is a peptide chain, and its assembly typically employs standard peptide synthesis techniques, often complemented by specialized methods for incorporating the unique structural features.

Application of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptide chains by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support, such as a resin. bachem.combeilstein-journals.org This method simplifies purification, as excess reagents and by-products can be removed by washing the solid support. bachem.com SPPS has been employed in the synthesis of leucinostatin derivatives, particularly for the construction of the peptide backbone. nih.govacs.orgnih.gov The peptide is typically assembled from the C-terminus to the N-terminus on the resin. beilstein-journals.org Upon completion of the peptide sequence, the peptide is cleaved from the resin. bachem.com

Solution-Phase Coupling Strategies

While SPPS is effective for peptide chain elongation, solution-phase coupling strategies are also crucial in the synthesis of leucinostatins, particularly for the final assembly of fragments or the introduction of the fatty acyl chain and the C-terminal amine moiety. nih.gov Solution-phase methods involve coupling protected amino acids or peptide fragments in a homogeneous solution. libretexts.orgrsc.org These strategies offer flexibility in coupling larger fragments and can be advantageous for specific coupling reactions or when the growing peptide chain's solubility on a solid support becomes problematic. sci-hub.se For instance, a late-stage solution phase coupling has been used to introduce the C-terminal aminoalcohol moiety in the synthesis of related aminolipopeptides. researchgate.net Various coupling reagents and protecting group strategies are employed to ensure efficient amide bond formation while minimizing racemization. libretexts.orgrsc.orgsci-hub.se

Asymmetric Synthesis of Key Stereochemical Elements Found in Leucinostatins

Leucinostatins contain several unusual amino acids with specific stereochemical configurations that are critical for their biological activity. nih.gov Asymmetric synthesis is essential to construct these chiral building blocks with the required stereochemistry. nih.govwikipedia.org Asymmetric synthesis refers to chemical reactions that produce stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer. wikipedia.orgscribd.com

Stereoselective Formation of Unusual Amino Acid Precursors (e.g., Hydroxyleucine, 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD))

The stereoselective synthesis of unusual amino acid precursors like Hydroxyleucine (HyLeu) and 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) is a significant aspect of leucinostatin synthesis. researchgate.netsci-hub.selookchem.com

Hydroxyleucine (HyLeu): Stereoselective routes to Hydroxyleucine derivatives have been developed. Approaches include diastereoselective aldol (B89426) reactions, Sharpless epoxidation, asymmetric hydrogenation, and dynamic kinetic resolution. beilstein-journals.org One strategy involves utilizing the stereocenter of D-serine in a diastereoselective Grignard addition. beilstein-journals.org Another method employs stereoselective epoxidation of an alkene followed by reaction with a nitrogen nucleophile. rsc.org Catalytic asymmetric nitroaldol reactions have also been utilized for the synthesis of HyLeu, enabling the installation of the correct carbon framework with the desired configuration. jst.go.jp

2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD): The synthesis of AHMOD presents a particular challenge due to the presence of a sensitive β-hydroxyketone motif and multiple stereocenters. researchgate.net Stereocontrolled synthesis of fully protected AHMOD has been achieved using starting materials like glutamate (B1630785) derivatives. researchgate.netlookchem.comnih.govmolaid.com Key steps in these pathways have included Evans asymmetric alkylation, Sharpless asymmetric epoxidation, and Grignard reactions. researchgate.netnih.gov Other approaches involve diastereoselective aldol reactions and the use of chiral auxiliaries. sci-hub.se Research has also focused on developing improved synthetic routes to AHMOD to support SPPS for structure-activity studies. acs.orgresearchgate.net Notably, the stereochemistry at the C-6 position of the AHMOD residue in leucinostatin A was revised from (S) to (R) based on total synthesis and analytical data. researchgate.netsci-hub.seresearchgate.netjst.go.jpresearchgate.net

Structure Activity Relationship Sar of Leucinostatins: Implications for Leucinostatin C

Correlation of Structural Features with Biological Potency

The biological potency of leucinostatins is highly dependent on specific structural features. Modifications to the molecule, even subtle ones, can lead to significant changes in activity. Research into the SAR of leucinostatins, often utilizing analogues like Leucinostatin (B1674795) A and B due to their prevalence in studies, provides insights applicable to the broader class, including Leucinostatin C.

Impact of N-terminal Modifications on Activity

The N-terminus of leucinostatins is typically acylated. The nature of this acyl group plays a critical role in biological activity. For instance, the side chain of 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) at the N-terminus of Leucinostatin A (LA) and Leucinostatin B (LB) is considered critical for their functions. Modifying the N-terminus of LB with ethyl cyclohexyl or n-octyl sidechains improved activity five- to tenfold in studies related to malaria transmission blocking. Conversely, replacing the N-terminus with hydrophilic groups like glutamic acid or a hydrophilic n-butyl aliphatic chain reduced activity. d-nb.infonih.gov The acyl group on the N-terminus has been reported as essential for biological activity, with replacement of the unsaturated acyl chain with an acetyl group resulting in a significant decrease in affinity. nih.gov

Influence of C-terminal Modifications on Biological Selectivity

The C-terminus of leucinostatins often features a modified amino group. Modifications at the C-terminus have been shown to influence both activity and selectivity. While the C-terminus of leucinostatins has not been studied as extensively as the N-terminus, some research highlights its importance. d-nb.infonih.gov Studies on Leucinostatin B derivatives with modifications at the C-terminus showed varying levels of malaria transmission-blocking activity. Derivatives with –H, –CH₃, –Atto495, and –Biotin at the C-terminus had EC₅₀ values of 1.5 nM, 0.2 nM, 4.2 nM, and 42 nM, respectively. This suggests that the size and hydrophobicity of the C-terminal modification can impact activity, with increased hydrophobicity correlating with lower activity in this context. d-nb.infonih.gov Reducing the basicity of the C-terminal amine by introducing a σ-acceptor group has been shown to change the compound class from rather cytotoxic to highly selective. nih.gov

Role of Peptide Backbone Residues (e.g., α-aminoisobutyric acid (Aib), Leucine (B10760876), Hydroxyleucine)

Here is a table summarizing some of the observed impacts of modifications:

| Modification Type | Location | Impact on Activity/Selectivity | Reference |

| Ethyl cyclohexyl sidechain | N-terminus | Improved activity (5-10 fold) | d-nb.infonih.gov |

| n-Octyl sidechain | N-terminus | Improved activity (5-10 fold) | d-nb.infonih.gov |

| Hydrophilic groups (e.g., glutamic acid, n-butyl) | N-terminus | Reduced activity | d-nb.infonih.gov |

| Acetyl group | N-terminus | 1000-fold decrease in affinity (replacing unsaturated acyl chain) | nih.gov |

| -CH₃ | C-terminus | High malaria transmission-blocking activity (EC₅₀ 0.2 nM) | d-nb.infonih.gov |

| -Biotin | C-terminus | Lower malaria transmission-blocking activity (EC₅₀ 42 nM) | d-nb.infonih.gov |

| Reduced basicity | C-terminus | Increased selectivity | nih.gov |

| Replacement of Aib | Positions 3, 8, 10 | Reduced activity | d-nb.info |

| Replacement of Hydroxyleucine with Leucine | Position 7 | Reduced ATP synthase inhibition and systemic toxicity | researchgate.netnih.govnih.gov |

Data Table: Malaria Transmission-Blocking Activity of Leucinostatin B C-terminal Derivatives

| C-terminal Modification | EC₅₀ (nM) |

| -H | 1.5 |

| -CH₃ | 0.2 |

| -Atto495 | 4.2 |

| -Biotin | 42 |

Data derived from studies on Leucinostatin B derivatives. d-nb.infonih.gov

Conformational Analysis and Bioactive Conformations of Leucinostatins

Conformational analysis is essential for understanding how the three-dimensional structure of a molecule relates to its biological activity. fiveable.me Peptaibiotics like leucinostatins, with a high content of Aib residues, tend to form stable helical structures, particularly 3₁₀-helices. nih.gov An α-helical conformation has been shown for Leucinostatin A in both solid state (X-ray crystallography) and solution (circular dichroism spectroscopy). nih.gov

The mode of action of leucinostatins is often linked to their ability to destabilize biological membranes, particularly the inner mitochondrial membrane. nih.govacs.orgx-mol.net This interaction is likely dependent on the amphipathic nature of the helical structure, with hydrophobic residues interacting with the lipid bilayer and polar residues potentially interacting with membrane proteins or the aqueous environment.

Differential Activity Profiling of this compound Against Leucinostatin Analogues

Leucinostatins exist as a series of analogues, differing in structural details such as amino acid substitutions, modifications at the termini, and variations in the acyl chain. Over 20 different structures have been described in the leucinostatin series. d-nb.infonih.gov These structural variations lead to differential activity profiles against various biological targets.

While specific detailed differential activity profiling of this compound directly compared to a wide range of other leucinostatin analogues was not extensively detailed in the provided search results, the general principle of differential activity among leucinostatin analogues is well-established. For example, Leucinostatin A and B have shown potent activity against trypanosomes and inhibited malaria transmission, with slight differences in their EC₅₀ values. d-nb.infonih.govacs.orgnih.gov Leucinostatin Y, another analogue, showed less activity against bacteria, fungi, and cancer cells compared to Leucinostatin A, highlighting the impact of C-terminal modifications (a carboxylic acid instead of a terminal amine in Leucinostatin Y). nih.govresearchgate.net

The specific structural differences in this compound compared to other analogues would dictate its unique activity profile. These differences can include variations in the acyl group, amino acid substitutions in the peptide chain, or modifications at the C-terminus. Understanding these subtle structural differences is key to explaining why this compound might exhibit distinct potency or selectivity against specific targets compared to Leucinostatin A, B, or other members of the family.

Mechanisms of Action of Leucinostatins: Relevance to Leucinostatin C

Cellular and Subcellular Targets of Leucinostatin (B1674795) Action

Investigations into the cellular and subcellular targets of leucinostatins have consistently pointed towards mitochondria as a primary site of action. The lipophilic nature of leucinostatins is thought to facilitate their interaction with cellular membranes, leading to significant disruptions in mitochondrial function. d-nb.infonih.govd-nb.info

Direct Inhibition of Mitochondrial ATP Synthase Activity

Beyond membrane potential disruption, leucinostatins have been shown to directly inhibit the activity of mitochondrial ATP synthase (Complex V), the enzyme responsible for synthesizing ATP from ADP and inorganic phosphate (B84403) using the energy of the proton gradient. d-nb.infonih.govacs.orgnih.govresearchgate.netnih.govnih.govacs.orgnih.govresearchgate.netresearchgate.netplos.orgasm.orgmitotox.orgresearchgate.net This inhibition has been observed in mitochondria from various sources, including rat liver, yeast, and bovine heart. d-nb.infonih.govacs.orgnih.govresearchgate.net Research suggests that leucinostatins interact with the membrane-embedded F₀ portion of the ATP synthase, specifically binding near the essential acidic residues of the c-ring subunit. d-nb.infonih.govacs.orgnih.gov This binding interferes with proton translocation through the F₀ motor, thereby blocking the rotational catalysis of ATP synthesis by the F₁ portion. acs.orgnih.govnih.gov Studies using purified ATP synthase reconstituted into proteoliposomes have confirmed the direct inhibitory effect of leucinostatins on ATP production. acs.orgresearchgate.net

Table 1: Effect of Leucinostatins on ATP Synthase Activity

| Target | Model System | Method | Action | Reference |

| ATP synthase | Rat isolated liver mitochondria | - | Inhibitor | mitotox.org |

| ATP synthase | C. asciculate SMP-ATPase | SMP-ATPase assay | Inhibitor | mitotox.org |

| ATP synthase | Spinach chloroplast | - | Inhibitor | mitotox.org |

| ATP synthase | Human, bovine, and yeast enzyme | Purified enzymes | Inhibitor | researchgate.net |

| ATP synthesis | Rat liver cell mitochondria | - | Inhibitor | d-nb.infonih.gov |

| ATP synthesis | Rat liver mitochondria and submitochondrial particles | - | Inhibition of coupling | d-nb.infonih.gov |

Note: Specific data points like IC50 values were not consistently available across sources in a format suitable for a comprehensive comparative table within the defined scope.

Interaction with Specific Components of the Electron Transport Chain (e.g., Cytochrome c Oxidase)

While the primary focus has been on ATP synthase, some studies indicate potential interactions of leucinostatins with other components of the mitochondrial electron transport chain (ETC). Proteins of the respiratory chain, such as subunits of cytochrome c oxidase (Complex IV) and putative components of coenzyme Q-cytochrome c oxidoreductase (Complex III), have been identified as binding partners for leucinostatin derivatives in some organisms. nih.gov Cytochrome c oxidase is the terminal enzyme in the ETC, responsible for reducing oxygen to water and contributing to the proton gradient. nih.govpatsnap.comuniprot.org Inhibition of ATP synthesis can indirectly affect the ETC by causing hyperpolarization of the mitochondrial membrane, which in turn can block the electrogenic activity of cytochrome c oxidase due to the tight coupling of respiration and phosphorylation. acs.orgnih.gov However, direct inhibition or interaction with ETC complexes other than the indirect effects resulting from ATP synthase inhibition requires further detailed investigation for leucinostatins as a class and specifically for Leucinostatin C.

Biophysical Studies on Membrane Interaction and Permeabilization

Biophysical studies have been instrumental in understanding how leucinostatins interact with lipid membranes, providing insights into their ability to access and disrupt mitochondrial function.

Artificial Membrane Models and Liposome Leakage Assays

Artificial membrane models, such as liposomes, have been used to study the direct interaction of leucinostatins with lipid bilayers and their ability to induce membrane permeabilization. d-nb.infomycocentral.eutci-chemical-trading.comacs.orgresearchgate.net These studies have shown that leucinostatins can increase the permeability of artificial membranes, suggesting they may act as ionophores or otherwise disrupt membrane integrity. d-nb.inforesearchgate.net Liposome leakage assays, which measure the release of trapped markers from liposomes upon exposure to leucinostatins, provide quantitative data on the extent of membrane damage. The observed membrane-destabilizing properties in artificial systems are consistent with the observed effects on mitochondrial membranes in cellular studies. d-nb.inforesearchgate.net

Elucidation of Protein Binding Partners and Downstream Signaling Pathways (e.g., mTORC1 signaling)

Identifying the specific protein targets that leucinostatins bind to is crucial for fully understanding their mechanisms of action. As discussed, components of ATP synthase and potentially other mitochondrial proteins have been identified as binding partners. nih.gov Beyond direct mitochondrial targets, research has also linked leucinostatin activity to effects on downstream signaling pathways, notably the mTORC1 pathway.

Studies have demonstrated that leucinostatins can rapidly inhibit mTORC1 signaling, particularly in sensitive cell lines. acs.orgnih.govresearchgate.net The mTORC1 complex is a key regulator of cell growth and metabolism, integrating signals related to energy levels, nutrients, and growth factors. mdpi.com Inhibition of mitochondrial ATP synthase by leucinostatins leads to a decrease in cellular ATP levels, which in turn can activate energy stress pathways that suppress mTORC1 activity. mdpi.com This suggests that the effect on mTORC1 signaling is a downstream consequence of the primary action of leucinostatins on mitochondrial energy production. The inhibition of mTORC1 signaling by leucinostatins has been shown to phenocopy the effects of known ATP synthase inhibitors like oligomycin (B223565), further supporting the link between mitochondrial dysfunction and mTORC1 inhibition. acs.orgnih.govresearchgate.net Differential affinity chromatography coupled to mass spectrometry has been employed to identify leucinostatin-specific binding proteins, revealing interactions with proteins involved in mitochondrial energy metabolism and other essential cellular pathways. nih.gov

Biological Activities and Pre Clinical Applications of Leucinostatins

Antiprotozoal Activities in Parasitic Disease Models

Leucinostatins have demonstrated activity against several protozoan parasites, which are responsible for significant global health burdens. While research often discusses the activity of leucinostatins in general or focuses on congeners like Leucinostatin (B1674795) A and B, some findings contribute to the understanding of the family's potential in this area.

Studies on the antiprotozoal activity of leucinostatins have included investigations into their effects on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). While specific detailed efficacy data solely for Leucinostatin C against T. brucei is not prominently detailed in the available information, other leucinostatins and synthetic derivatives have shown activity against this parasite. Leucinostatin A, for instance, has been reported to inhibit Trypanosoma brucei with an IC50 of 2.8 nM. nih.gov Synthetic leucinostatin derivatives have also demonstrated potent activity against T. brucei in vitro and have shown curative effects in acute mouse models of Human African Trypanosomiasis. nih.govresearchgate.net The mode of action for natural and synthetic leucinostatins against T. brucei is believed to involve the destabilization of the inner mitochondrial membrane. nih.govresearchgate.net

Leucinostatins have been identified as compounds that can block the transmission of Plasmodium falciparum, the parasite responsible for malaria, to mosquitoes. d-nb.infonih.govresearchgate.netnih.govnih.gov Research indicates that leucinostatins target Plasmodium mitochondria. d-nb.infonih.govnih.gov While studies have reported the efficacy of leucinostatins A and B in inhibiting P. falciparum transmission with sub-micromolar EC50 values, specific detailed data for this compound's efficacy in this context is not explicitly provided in the examined literature. d-nb.infonih.govnih.gov

Efficacy against Plasmodium falciparum (e.g., Malaria transmission-blocking)

Antifungal Research Applications

Leucinostatins, including this compound, are known for their antifungal properties. They have been found to be active against a variety of yeasts and filamentous fungi. mdpi.comresearchgate.net

Leucinostatins A, B, C, and D have been reported to be active against yeasts and filamentous fungi. mdpi.comresearchgate.net Leucinostatins in general have shown inhibitory effects against oomycetes like Phytophthora infestans and P. capsici. researchgate.netplos.orgnih.govresearchgate.net Specific studies have highlighted the activity of Leucinostatin A against Candida albicans and Cryptococcus neoformans. medchemexpress.comresearchgate.netnih.gov While this compound is recognized as part of the group exhibiting these antifungal activities, detailed quantitative data specifically for this compound's inhibitory effects on Phytophthora infestans or Cryptococcus neoformans were not explicitly found in the provided search results.

Antibacterial Research Applications

Leucinostatins have also demonstrated antibacterial activity. Leucinostatins A, B, C, and D have been reported to be moderately active against Gram-positive bacteria. mdpi.comresearchgate.net Leucinostatins in general have shown activity against various Gram-positive bacterial species with EC50 values ranging from 2.5 μM to 100 μM. d-nb.infonih.govnih.gov While this compound is included in the group exhibiting this moderate activity, detailed specific data on its efficacy against individual bacterial species was not available in the examined literature.

Activity against Gram-Positive Bacterial Strains

Leucinostatins have demonstrated antimicrobial activity against several Gram-positive bacterial strains. These include Staphylococcus albus, Bacillus subtilis, Sarcina letter, Streptococcus pyrogens, Streptococcus faecalis, and Mycobacterium species. mdpi.comd-nb.infonih.govnih.govresearchgate.net Studies have reported inhibitory concentrations (IC50) for leucinostatins against these bacteria ranging from 2.5 to 100 μM. d-nb.infonih.govnih.gov

| Bacterial Strain | IC50 Range (μM) |

| Gram-Positive Bacteria | 2.5 - 100 |

| Staphylococcus albus | Mentioned |

| Bacillus subtilis | Mentioned |

| Sarcina letter | Mentioned |

| Streptococcus pyrogens | Mentioned |

| Streptococcus faecalis | Mentioned |

| Mycobacterium species | Mentioned |

Note: Specific IC50 values for individual strains within the reported range may vary depending on the specific leucinostatin congener and experimental conditions.

Anti-tumor Research in Cell Lines and Animal Models

Research into the anti-tumor properties of leucinostatins has revealed their ability to inhibit the proliferation of various cancer cell types in both in vitro (cell line) and in vivo (animal model) settings. nih.govmdpi.comd-nb.infonih.govresearchgate.net

Selective Antiproliferative Effects in Cancer Cell Subtypes (e.g., Triple Negative Breast Cancer, Prostate Cancer)

Leucinostatins have shown selective antiproliferative effects against certain cancer cell subtypes. Leucinostatin A (LA), for instance, has demonstrated activity against HeLa cells with an IC50 of approximately 40 nM. d-nb.infonih.gov Furthermore, LA has shown inhibitory effects on six different triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging between 10 and 100 nM. d-nb.infonih.gov Notably, leucinostatins have exhibited selective antiproliferative effects in cancer cells representing the luminal androgen receptor (LAR) subtype of TNBC. nih.govd-nb.info

In prostate cancer research, leucinostatin A inhibited the growth of DU-145 human prostate cancer cells in vitro when co-cultured with prostate stromal cells. nih.govresearchgate.netniph.go.jpresearchgate.net This inhibitory effect was also observed in vivo; leucinostatin A significantly suppressed tumor growth when DU-145 cells were co-inoculated with prostate stromal cells subcutaneously in nude mice. researchgate.net While the anti-tumor effect was not observed against DU-145 cells alone in vivo, it potentially suppressed metastases in this model. niph.go.jpresearchgate.net Leucinostatins A, B, C, and D have been reported to be cytotoxic to HeLa cell cultures and to inhibit Ehrlich subcutaneous solid tumors and prostate cancer. mdpi.comresearchgate.net

Mechanisms of Growth Inhibition in Cancer Cell Models

The mechanisms by which leucinostatins inhibit cancer cell growth are linked to their effects on mitochondrial function. Leucinostatins are known to inhibit ATP synthesis in mitochondria. d-nb.infonih.govresearchgate.netacs.org They interfere with the coupling between the electron transport chain and phosphorylation reactions within mitochondria. d-nb.infonih.gov

Specifically, leucinostatin A and its derivatives have been shown to interact with subunit c of mitochondrial ATP synthase. This interaction leads to the inhibition of ATP synthase activity, as observed in the DU-145 prostate cancer cell line. d-nb.infonih.govresearchgate.net

In the context of TNBC, leucinostatin B has been found to rapidly inhibit mTORC1 signaling in leucinostatin-sensitive TNBC cell lines. nih.gov Research indicates that the inhibition of ATP synthase by either leucinostatin B or oligomycin (B223565) is sufficient to selectively impede mTORC1 signaling and inhibit LAR-selective TNBC cells. nih.gov

In prostate cancer models, leucinostatin A's mechanism involves abrogating tumor-stromal cell interactions. It achieves this by inhibiting the expression of insulin-like growth factor-I (IGF-I) from prostate stromal cells, which in turn suppresses the growth of DU-145 cells when they are co-cultured. niph.go.jpresearchgate.net The broader mechanism of action involves targeting mitochondria, leading to the destabilization of the inner mitochondrial membrane. nih.gov Leucinostatin A specifically targets mitochondrial ATP synthase, inhibiting ATP synthesis by human, bovine, and yeast enzymes in the nanomolar range. acs.org

| Proposed Mechanism | Cancer Model/Cell Type | Supporting Evidence |

| Inhibition of mitochondrial ATP synthase | DU-145 Prostate Cancer Cells, General | Interaction with subunit c, Inhibition of ATP synthesis d-nb.infonih.govresearchgate.netacs.org |

| Inhibition of mTORC1 signaling | Leucinostatin-sensitive TNBC (LAR subtype) | Rapid inhibition, Recapitulated by oligomycin nih.gov |

| Inhibition of IGF-I expression in stromal cells | DU-145 Prostate Cancer (co-culture) | Abrogation of tumor-stromal interaction niph.go.jpresearchgate.net |

| Destabilization of inner mitochondrial membrane | General | Mode of action studies nih.gov |

| Inhibition of electron transport-phosphorylation coupling | General | Mitochondrial studies d-nb.infonih.gov |

Future Research Directions and Translational Perspectives for Leucinostatin C

Advanced Spectroscopic and Structural Biology Approaches

Advanced spectroscopic techniques and structural biology approaches are crucial for a comprehensive understanding of Leucinostatin (B1674795) C's precise three-dimensional structure, dynamics, and interactions with biological targets. While the molecular formula of Leucinostatin C (C60H107N11O13) and its PubChem CID (6450026) are known, detailed structural information, especially in complex biological environments, is still an area for active investigation mycocentral.eunih.gov.

Studies on related leucinostatin derivatives have utilized techniques such as HRESIMS, MS/MS experiments, 1D and 2D NMR spectroscopy, and X-ray diffraction to elucidate their structures researchgate.netnih.govuzh.ch. For instance, the structure of a hydrophobic leucinostatin derivative was determined using host lattice display technology and X-ray diffraction to overcome solubility issues in physiological buffers, revealing a distorted α-helical conformation researchgate.netuzh.chnih.gov. Comparison with structures determined in organic solvents suggested elevated flexibility of the termini, which could be functionally important researchgate.netuzh.ch. Applying such advanced methods specifically to this compound could provide critical insights into how its structure dictates its biological activity and interaction with cellular components, such as the inhibition of ATP synthesis in mitochondria nih.govtandfonline.com. Further research could focus on:

Determining the high-resolution solution and solid-state structures of this compound using advanced NMR and crystallography techniques.

Investigating the conformational flexibility of this compound and its impact on target binding.

Utilizing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with its identified biological targets uzh.chmdpi.com.

Employing cryo-electron microscopy (cryo-EM) to visualize this compound in complex with larger protein targets or membrane structures.

These studies would provide a robust foundation for structure-activity relationship studies and rational design of this compound analogs with improved properties.

Genetic Engineering for Enhanced this compound Production and Diversification

Leucinostatins are naturally produced by fungi such as Purpureocillium lilacinum and Paecilomyces marquandii uzh.chnih.gov. The biosynthesis of leucinostatins involves a gene cluster (lcs cluster) containing genes encoding for non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and other modifying enzymes nih.govmdpi.comresearchgate.net. The core biosynthetic gene for leucinostatins, lcsA, encodes a non-ribosomal peptide synthetase nih.govresearchgate.net.

Genetic engineering approaches offer significant potential to enhance the production of this compound and generate novel analogs. Research has shown that overexpression of specific transcription factors, such as lcsF, can lead to increased production of leucinostatins A and B nih.govresearchgate.net. Furthermore, characterization of enzymes involved in post-translational modifications, like the methyltransferase LcsG responsible for N-methylation at the leucinostatin termini, opens possibilities for targeted structural diversification through genetic manipulation researchgate.netresearchgate.net.

Future research directions include:

Identifying and characterizing all genes within the leucinostatin biosynthetic cluster specifically relevant to this compound production.

Optimizing fermentation conditions and genetically engineering producing strains (Purpureocillium lilacinum or other suitable hosts) for increased this compound yield through promoter engineering, codon optimization, and manipulation of regulatory genes nih.govtandfonline.comresearchgate.net.

Employing synthetic biology approaches to refactor the leucinostatin biosynthetic pathway for heterologous expression in more tractable hosts.

Utilizing gene editing technologies like CRISPR-Cas9 to modify the biosynthetic machinery to produce this compound analogs with altered structures and potentially improved bioactivities or reduced toxicity researchgate.net. For example, modifying the genes responsible for incorporating specific amino acids or the fatty acid tail could lead to novel leucinostatin derivatives.

These efforts are crucial for developing scalable and cost-effective methods for this compound production and for creating a library of analogs for further evaluation.

Development of Targeted Delivery Systems for this compound

This compound, as a lipopeptide, may face challenges related to solubility, stability, and targeted delivery in biological systems. Developing effective drug delivery systems is essential to maximize its therapeutic potential and minimize off-target effects. Targeted drug delivery aims to selectively deliver the compound to the site of action, maintaining therapeutic levels while avoiding healthy tissues saspublishers.comslideshare.net.

Research on related leucinostatins, such as Leucinostatin A, has explored the use of nanocarriers. Leucinostatin A loaded poly(lactic-co-glycolic) nanospheres (NS) demonstrated sustained release and increased effectiveness against Candida infection in mice, suggesting nanosphere formulations as a promising therapeutic system researchgate.netnih.gov. Liposomal formulations have also been investigated, although they presented disadvantages related to long-term instability researchgate.netnih.gov. The design of nanoparticles for site-specific delivery can be influenced by factors such as particle size, surface charge, surface modification, and hydrophobicity researchgate.net.

Future research should focus on:

Developing various targeted delivery systems for this compound, including liposomes, nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles), and antibody-drug conjugates.

Surface functionalizing delivery systems with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors or markers on target cells (e.g., cancer cells, fungal cells) saspublishers.com.

Evaluating the encapsulation efficiency, release profile, stability, and targeting specificity of this compound-loaded delivery systems in vitro and in vivo.

Investigating the cellular uptake and intracellular trafficking of this compound delivered via these systems.

Exploring the potential of stimuli-responsive delivery systems that release this compound in response to specific cues in the target microenvironment (e.g., pH, temperature, enzyme activity).

Successful development of targeted delivery systems could significantly enhance the efficacy and safety of this compound.

Comprehensive Comparative Studies with Other Bioactive Lipopeptides

Leucinostatins belong to a larger class of bioactive lipopeptides, which include compounds like enniatins, beauvericins, and surfactins, known for their diverse biological activities and mechanisms of action. Comprehensive comparative studies between this compound and other bioactive lipopeptides are essential to understand its unique properties, identify potential synergies or differences in activity, and elucidate its specific mechanism(s) of action in comparison to related molecules.

While leucinostatins are known to inhibit ATP synthesis in mitochondria, other lipopeptides may target different pathways or have distinct mechanisms nih.govtandfonline.com. Comparative studies could involve:

Comparing the in vitro and in vivo biological activities of this compound with other lipopeptides against a range of targets (e.g., different cancer cell lines, fungal species, bacteria).

Investigating the mechanisms of action of this compound in detail and comparing them to the known mechanisms of other lipopeptides using biochemical, cellular, and molecular biology techniques. This could involve studying their effects on membrane integrity, ion channel activity, or specific enzymatic pathways.

Analyzing the structural features of this compound and correlating them with its observed biological activities and comparing these relationships to those of other lipopeptides. Advanced spectroscopic and structural methods would be valuable in this context researchgate.netnih.govuzh.ch.

Conducting comparative studies on the biosynthesis of this compound and other lipopeptides to identify commonalities and differences in their biosynthetic pathways, which could inform genetic engineering efforts for novel lipopeptide synthesis nih.govmdpi.comresearchgate.net.

Evaluating the potential for synergistic effects when this compound is used in combination with other lipopeptides or conventional therapeutic agents.

These comparative studies will help to position this compound within the broader landscape of bioactive lipopeptides and highlight its potential as a distinct therapeutic agent.

Q & A

Q. How is Leucinostatin C structurally distinguished from other leucinostatin variants (e.g., A, B, D)?

this compound is characterized by its unique C-terminal modifications and methylation patterns. Structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS) and NMR spectroscopy. For example, leucinostatins Q and P differ in N-methylation at the C-terminus, as shown by shifts in δC values (C-2: 63.31 ppm in Q vs. 54.13 ppm in P) and molecular weight differences (Δ14 Da) . This compound, isolated from Paecilomyces marquandii, lacks specific methyl groups compared to leucinostatins A and B, as confirmed by NMR analysis of tertiary amine-oxide terminal groups .

Q. What experimental approaches are used to confirm the biosynthetic origin of this compound?

Genome mining and CRISPR-Cas9-mediated gene knockout are critical. In Purpureocillium lilacinum, the non-ribosomal peptide synthetase (NRPS) gene cluster lcsA (comprising ten C-A-PCP modules) is essential for leucinostatin biosynthesis. Disruption of the transcription regulator lcsL via CRISPR-Cas9 reduces leucinostatin production, confirming its regulatory role . Comparative genomics reveals synteny between P. lilacinum and Tolypocladium inflatum, highlighting conserved biosynthetic pathways .

Q. How is this compound isolated and purified from fungal cultures?

Isolation involves solvent extraction (e.g., benzene or ethyl acetate) followed by flash chromatography and HPLC. For example, leucinostatin D was purified using repeated flash chromatography of benzene-extracted residues . Purity is validated via LC-MS and NMR, with liposome-based formulations (e.g., multilamellar vesicles) tested to reduce acute toxicity in preclinical models .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's role in heat shock protein 70 (Hsp70) induction?

this compound enhances Hsp70 expression via heat shock factor-1 (HSF1) activation. In canine retinal pigment epithelial (RPE) cells, leucinostatin (5 μg/mL) synergizes with arsenite stress (30–40 μM) to activate the Hsp40 promoter in a luciferase reporter system. Dose-dependent Hsp70 induction (confirmed via flow cytometry) correlates with HSF1 nuclear translocation . This mechanism parallels carvacrol, another HSF1 activator, suggesting therapeutic potential for ocular inflammation .

Q. How do structural variations in leucinostatins impact their bioactivity against pathogens?

N-methylation and C-terminal modifications alter antimicrobial potency. Leucinostatin A (IC₅₀ = 7.1 nM against Trypanosoma cruzi) and B (IC₅₀ = 12 nM) exhibit stronger antitrypanosomal activity than leucinostatin F, likely due to enhanced membrane permeability from hydrophobic residues . This compound’s reduced methylation may decrease toxicity but also limit bioactivity, as seen in liposome-encapsulated formulations .

Q. What genomic and metabolomic strategies identify leucinostatin-producing fungal strains?

Comparative genomics identifies conserved NRPS clusters across P. lilacinum, T. inflatum, and marine fungi (e.g., Emericellopsis cladophorae). For instance, 45% gene similarity exists between E. cladophorae and the leucinostatin A/B cluster . Metabolomic profiling via HR-ESI-MS and molecular networking detects analogs like leucinostatin Y, which shares a peptaibiotic backbone but differs in hydroxylation patterns .

Q. How can contradictory data on leucinostatin toxicity and efficacy be resolved in preclinical studies?

Liposome encapsulation reduces acute toxicity (e.g., LD₅₀ improvement in murine models) while maintaining efficacy. FTIR spectroscopy confirms stable leucinostatin-liposome interactions at lipid:peptide ratios ≥1:0.2 . Discrepancies in toxicity profiles may arise from formulation size (MLVs vs. LUVs) or assay conditions, necessitating standardized protocols for bioavailability assessment .

Methodological Considerations

- Structural Analysis : Prioritize tandem MS/MS and 2D-NMR (COSY, HMBC) to resolve methylation and terminal group ambiguities .

- Functional Genomics : Use CRISPR-Cas9 for targeted gene disruption (e.g., lcsL knockout) to validate biosynthetic pathways .

- Bioactivity Assays : Combine luciferase reporters (e.g., Hsp40 promoter) with flow cytometry for quantitative HSF1 activation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.